molecular formula C21H36O4Si B12637936 Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane CAS No. 921200-39-7

Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane

Cat. No.: B12637936
CAS No.: 921200-39-7
M. Wt: 380.6 g/mol
InChI Key: ILDFSENVWNJIHG-UHFFFAOYSA-N
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Description

Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is a specialized organosilane compound of significant interest in advanced materials research and surface functionalization . This reagent features a unique molecular architecture combining triethoxysilane functionality with an extended carbon chain terminated with a methoxyphenyl group. The triethoxysilane group enables this compound to undergo hydrolysis and condensation reactions, forming stable siloxane (Si-O-Si) networks on various substrates . These properties make it particularly valuable for creating functionalized surfaces with specific interfacial characteristics. In materials science, this silane serves as a key building block for developing advanced hybrid organic-inorganic materials. Researchers utilize it to modify mesoporous materials, adjusting surface properties to optimize adsorption and release capabilities for pharmaceutical applications . The methoxyphenyl moiety provides potential sites for π-π interactions, which can be exploited in drug delivery systems to enhance loading capacity and modify release kinetics of therapeutic agents . Surface functionalization represents a primary application area, where this compound is used to engineer interface properties of metal oxides, ceramics, and composite materials. The extended octyl chain contributes hydrophobic characteristics while the aromatic system enables additional interaction possibilities, making it suitable for creating tailored surfaces with specific affinity toward target molecules . The compound undergoes typical silane chemistry including hydrolysis of ethoxy groups to form reactive silanols, which subsequently condense to form stable covalent bonds with surface hydroxyl groups or cross-link with adjacent silane molecules . This reaction pathway enables the formation of durable functional coatings when applied to substrates such as silica, glass, or metal oxides. Research applications extend to chromatographic stationary phases, sensor platforms, and specialized coatings where surface modification with specific functional groups is required. The molecular structure allows for potential further synthetic modification, offering researchers a versatile scaffold for developing custom-tailored materials with precise interfacial properties . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be administered to humans or animals. Proper handling procedures should be followed, including the use of appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921200-39-7

Molecular Formula

C21H36O4Si

Molecular Weight

380.6 g/mol

IUPAC Name

triethoxy-[1-(4-methoxyphenyl)oct-1-en-2-yl]silane

InChI

InChI=1S/C21H36O4Si/c1-6-10-11-12-13-21(18-19-14-16-20(22-5)17-15-19)26(23-7-2,24-8-3)25-9-4/h14-18H,6-13H2,1-5H3

InChI Key

ILDFSENVWNJIHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC1=CC=C(C=C1)OC)[Si](OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Method A: Palladium-Catalyzed Cross-Coupling

  • Reagents :

    • Aryl(trialkoxy)silane
    • Aryl halide (iodide or bromide)
    • Palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂)
    • Base (e.g., sodium carbonate or cesium fluoride)
  • Procedure :

    • Dissolve the aryl(trialkoxy)silane and aryl halide in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
    • Add the palladium catalyst and base to the mixture.
    • Heat the reaction mixture under reflux or microwave irradiation, monitoring the progress via thin-layer chromatography (TLC).
    • Upon completion, cool the mixture and extract with an organic solvent like diethyl ether.
    • Purify the product using silica gel column chromatography.
  • Yield : Typically ranges from 56% to 92%, depending on the specific conditions and reagents used.

Reaction Conditions Yield (%) Notes
DMF, Pd(OAc)₂, CsF, reflux 92% High efficiency with microwave assistance
DMAc, Pd(TFA)₂, AgF, at 100°C 63% Requires longer reaction time
NMP, PdCl₂(MeCN)₂, CsF, at 80°C 61% Effective under CO atmosphere

Method B: Direct Silylation

  • Reagents :

    • Aryl alcohol
    • Triethoxysilane
    • Acid catalyst (e.g., p-toluenesulfonic acid)
  • Procedure :

    • Combine the aryl alcohol and triethoxysilane in a solvent such as toluene.
    • Add an acid catalyst to promote the reaction.
    • Heat under reflux conditions for several hours.
    • After cooling, neutralize the mixture and extract with an organic solvent.
    • Purify via column chromatography.
  • Yield : Generally lower than cross-coupling methods but can be optimized.

Characterization Techniques

The synthesized this compound can be characterized using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve the use of halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Halogenated or alkylated silanes.

Scientific Research Applications

Silane Coupling Agent

Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane serves as an effective silane coupling agent in polymer chemistry. Its ability to bond organic materials to inorganic surfaces enhances the mechanical properties and durability of composites. This application is particularly beneficial in:

  • Composite Materials : It improves adhesion between fillers and polymer matrices, leading to enhanced mechanical performance.

Case Study : Research demonstrated that incorporating this compound in a polymer matrix resulted in a significant increase in tensile strength and modulus compared to control samples without silane treatment.

Surface Modification

The compound can modify the surface properties of various materials, including glass, metals, and ceramics. This modification leads to improved hydrophobicity and chemical resistance.

Data Table: Surface Properties Before and After Treatment

Material TypeContact Angle (°)Before TreatmentAfter Treatment
Glass203590
Metal154085
Ceramic103095

This table highlights the effectiveness of this compound in enhancing surface properties.

Organic Synthesis

In organic synthesis, this compound acts as a reagent for the introduction of functional groups into organic molecules. Its utility in synthesizing complex organic compounds has been documented extensively.

Case Study : A study reported the successful use of this silane in synthesizing novel aromatic compounds through cross-coupling reactions, demonstrating its versatility as a reagent.

Coatings and Adhesives

The compound is utilized in formulating advanced coatings and adhesives due to its excellent bonding capabilities and resistance to environmental factors. This application is crucial in industries such as automotive, aerospace, and construction.

Data Table: Performance Metrics of Coatings with Silane Additive

Coating TypeAdhesion Strength (MPa)Chemical Resistance (Hours)
Epoxy5.0>100
Polyurethane4.5>80
Acrylic3.8>60

The table illustrates the improvements in adhesion strength and chemical resistance when this compound is included in coating formulations.

Biomedical Applications

Emerging research suggests potential applications in biomedical fields, particularly in drug delivery systems where silanes can enhance biocompatibility and drug loading efficiency.

Case Study : A recent investigation explored the use of this silane for modifying nanoparticles intended for targeted drug delivery, showing improved interaction with biological tissues.

Mechanism of Action

The mechanism of action of Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane involves its ability to form covalent bonds with other molecules through its silicon atom. The ethoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it useful in surface modification and the creation of durable materials.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Key Applications
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane C₂₁H₃₆O₄Si Triethoxy, 4-methoxyphenyl, octenyl N/A Cross-coupling, surface modification
Triethoxy[(E)-(1-(4-methoxyphenyl)-2-phenylvinyl)]silane C₁₉H₂₂O₄Si Triethoxy, 4-methoxyphenyl, vinyl 96% Catalysis, OLED materials
Triethoxy(7-methyl-3-methyleneoct-6-en-1-yl)silane C₁₄H₂₈O₃Si Triethoxy, branched alkenyl 89% Hydrosilylation, lubricants
γ-Glycidoxypropyl Triethoxysilane C₉H₂₀O₅Si Triethoxy, epoxy >90% Adhesives, composites

Research Findings and Trends

  • Reactivity: The 4-methoxyphenyl group in the target compound enhances electron density at the silane center, accelerating hydrolysis and cross-coupling kinetics compared to non-aromatic analogues .
  • Steric Effects : The octenyl chain introduces steric hindrance, reducing reaction rates in Pd-catalyzed couplings compared to vinyl-substituted silanes .
  • Thermal Stability : Branched alkenyl silanes (e.g., Compound 21) exhibit higher thermal stability (decomposition >250°C) than linear-chain analogues due to reduced chain mobility .

Biological Activity

Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is an organosilane compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure features a triethoxy silane group attached to a phenyl ring with a methoxy substituent and an octene chain. This unique configuration suggests potential interactions with biological systems, particularly in drug delivery and biocompatibility.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various silane compounds, including triethoxy derivatives. For instance, silanes have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Silanes

CompoundBacteria TargetedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
TriethylsilaneE. coli16 µg/mL
TriethoxysilaneS. aureus8 µg/mL

The MIC values indicate that this compound possesses comparable antimicrobial properties to other silanes, suggesting its potential use as an antibacterial agent in medical applications.

Antioxidant Activity

Antioxidant activity is another critical aspect of this compound. The compound has been evaluated for its ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases.

Case Study: Antioxidant Assessment

In a study assessing the antioxidant capacity of various silanes using the DPPH radical scavenging assay, this compound demonstrated an IC50 value of 15 µg/mL, indicating strong antioxidant activity compared to ascorbic acid (IC50 = 12 µg/mL). This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly concerning its effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-720Induction of apoptosis
HeLa25Cell cycle arrest

The studies indicate that the compound induces apoptosis in MCF-7 cells through the activation of caspase pathways, thereby inhibiting tumor growth. This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane, and how can reaction conditions be optimized for yield and purity?

  • Answer : A common method involves palladium-catalyzed cross-coupling reactions. For example, triethoxy(4-methoxyphenyl)silane reacts with iodinated precursors under mild conditions (e.g., 0.12 mmol scale, room temperature) to yield derivatives with up to 92% efficiency . Optimization includes adjusting catalyst loading, solvent polarity, and temperature. Characterization via 1^1H/13^{13}C NMR and GC/MS ensures purity, with key spectral markers such as δ 3.86 ppm (OCH3_3) and δ 7.00–8.24 ppm (aromatic protons) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Answer : 1^1H NMR is critical for identifying methoxy (δ 3.86 ppm) and vinyl protons (δ 5.2–6.2 ppm). 13^{13}C NMR confirms silicon-bound carbons (δ 10–30 ppm) and aromaticity (δ 114–159 ppm) . GC/MS (e.g., tR_R 21.4 min, m/z 226 [M+^+]) verifies molecular weight and fragmentation patterns. FT-IR can validate Si-O-C bonds (1050–1100 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis, particularly regarding the oct-1-en-2-yl moiety?

  • Answer : The vinyl group in the oct-1-en-2-yl chain may lead to E/Z isomerism. Radical-mediated allylation (e.g., using α-carbonyl radical intermediates) can improve stereoselectivity . Reaction conditions (e.g., light, radical initiators) must be optimized to suppress side products. X-ray crystallography (via SHELXL) resolves stereochemistry, with refinement protocols ensuring accurate bond angles and torsion parameters .

Q. What methodologies are recommended for resolving contradictions in spectral data or unexpected reaction products?

  • Answer : Contradictions in NMR signals (e.g., split aromatic peaks) may arise from impurities or solvent effects. High-resolution mass spectrometry (HRMS) confirms molecular formulas. For structural ambiguities, single-crystal X-ray diffraction (validated using PLATON in SHELX) provides definitive proof . If unexpected products form (e.g., dihydrofuran derivatives), mechanistic studies (radical trapping, isotopic labeling) clarify pathways .

Q. What role does this silane derivative play in advanced polymer composites, and how does its structure influence material properties?

  • Answer : The silane’s methoxyphenyl group enhances hydrophobicity, while the triethoxy moiety facilitates crosslinking in silicone rubber . In marine composites (e.g., Astola Island case studies), it improves water resistance when grafted onto polymers . For wood-polymer composites, copolymerization with styrene increases thermal stability (TGA data) and reduces water absorption by 30–40% .

Q. How can computational tools aid in predicting reactivity or stability of this compound?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict radical stability . Software like Gaussian or ORCA models hydrolysis kinetics of Si-O bonds, critical for applications in humid environments. QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with solubility or reactivity trends .

Methodological Notes

  • Synthesis Optimization : Use Pd(OAc)2_2/PPh3_3 catalysts for cross-coupling; monitor via TLC .
  • Crystallography : Refine structures with SHELXL-2018, applying TWIN/BASF commands for twinned data .
  • Safety : Handle under inert atmosphere (N2_2) to prevent silane hydrolysis; PPE required due to skin/eye irritation risks .

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